2-[(4-Methoxy-4-methylpentan-2-yl)amino]butan-1-ol
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Overview
Description
2-[(4-Methoxy-4-methylpentan-2-yl)amino]butan-1-ol is an organic compound with the molecular formula C₁₁H₂₅NO₂ and a molecular weight of 203.32 g/mol . This compound is characterized by the presence of an amino group, a methoxy group, and a butanol backbone. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methoxy-4-methylpentan-2-yl)amino]butan-1-ol typically involves the reaction of 4-methoxy-4-methylpentan-2-amine with butanal under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as continuous flow reactors and automated systems to monitor and control the reaction parameters .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methoxy-4-methylpentan-2-yl)amino]butan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino and methoxy groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amines or ethers.
Scientific Research Applications
2-[(4-Methoxy-4-methylpentan-2-yl)amino]butan-1-ol is utilized in various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(4-Methoxy-4-methylpentan-2-yl)amino]butan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical and physiological effects. The pathways involved include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2-methoxy-N-(2,4,4-trimethylpentan-2-yl)pyridin-3-amine: Similar in structure but contains a pyridine ring.
4-((2-methylpentan-2-yl)amino)benzamide: Contains a benzamide group instead of a butanol backbone.
Uniqueness
2-[(4-Methoxy-4-methylpentan-2-yl)amino]butan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C11H25NO2 |
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Molecular Weight |
203.32 g/mol |
IUPAC Name |
2-[(4-methoxy-4-methylpentan-2-yl)amino]butan-1-ol |
InChI |
InChI=1S/C11H25NO2/c1-6-10(8-13)12-9(2)7-11(3,4)14-5/h9-10,12-13H,6-8H2,1-5H3 |
InChI Key |
KBQCZHCLPZZVFO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)NC(C)CC(C)(C)OC |
Origin of Product |
United States |
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